

Application Notes and Protocols for the Crystallization of 4-Isopropylphenylacetonitrile

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Compound of Interest

Compound Name: 4-Isopropylphenylacetonitrile

Cat. No.: B1329806

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Isopropylphenylacetonitrile is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Achieving a high degree of purity is crucial for its subsequent applications. Crystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the crystallization of **4-Isopropylphenylacetonitrile**, focusing on a mixed-solvent system to achieve high purity and good recovery. The selection of an appropriate solvent system is critical for successful crystallization, aiming for high solubility at elevated temperatures and low solubility at lower temperatures.

Data Presentation

A summary of the relevant physical and solubility properties of **4-Isopropylphenylacetonitrile** and the parent compound, phenylacetonitrile, is presented below. This data is essential for understanding the crystallization process.

Property	4-Isopropylphenylacetonitrile	Phenylacetonitrile (for comparison)
Molecular Formula	C ₁₁ H ₁₃ N	C ₈ H ₇ N
Molecular Weight	159.23 g/mol	117.15 g/mol
Appearance	-	Colorless to pale yellow liquid
Boiling Point	-	233.5 °C
Melting Point	-	-23.8 °C
Density	-	1.0214 g/cm ³ at 15 °C
Solubility in Water	Expected to be limited	Limited solubility.[1][2]
Solubility in Organic Solvents	Expected to be soluble in polar organic solvents	Soluble in ethanol and ether.[1]

Note: Specific quantitative solubility data for **4-Isopropylphenylacetonitrile** is not readily available in the public domain. The protocol provided is based on the known solubility of the structurally similar compound, phenylacetonitrile, and general principles of organic chemistry.

Experimental Protocols

This protocol details the mixed-solvent crystallization of **4-Isopropylphenylacetonitrile** using an isopropanol-water system. Isopropanol is chosen as the "good" solvent in which the compound is expected to be readily soluble, especially when heated. Water acts as the "anti-solvent," in which the compound is expected to have low solubility, to induce crystallization upon cooling.

Materials and Equipment:

- Crude **4-Isopropylphenylacetonitrile**
- Isopropanol (reagent grade)
- Deionized water

- Erlenmeyer flasks (appropriate sizes)
- Heating mantle or hot plate with magnetic stirring capability
- Magnetic stir bar
- Condenser (optional, for minimizing solvent evaporation)
- Buchner funnel and flask
- Filter paper
- Vacuum source
- Spatula
- Glass stirring rod
- Ice bath
- Drying oven or vacuum desiccator

Procedure:

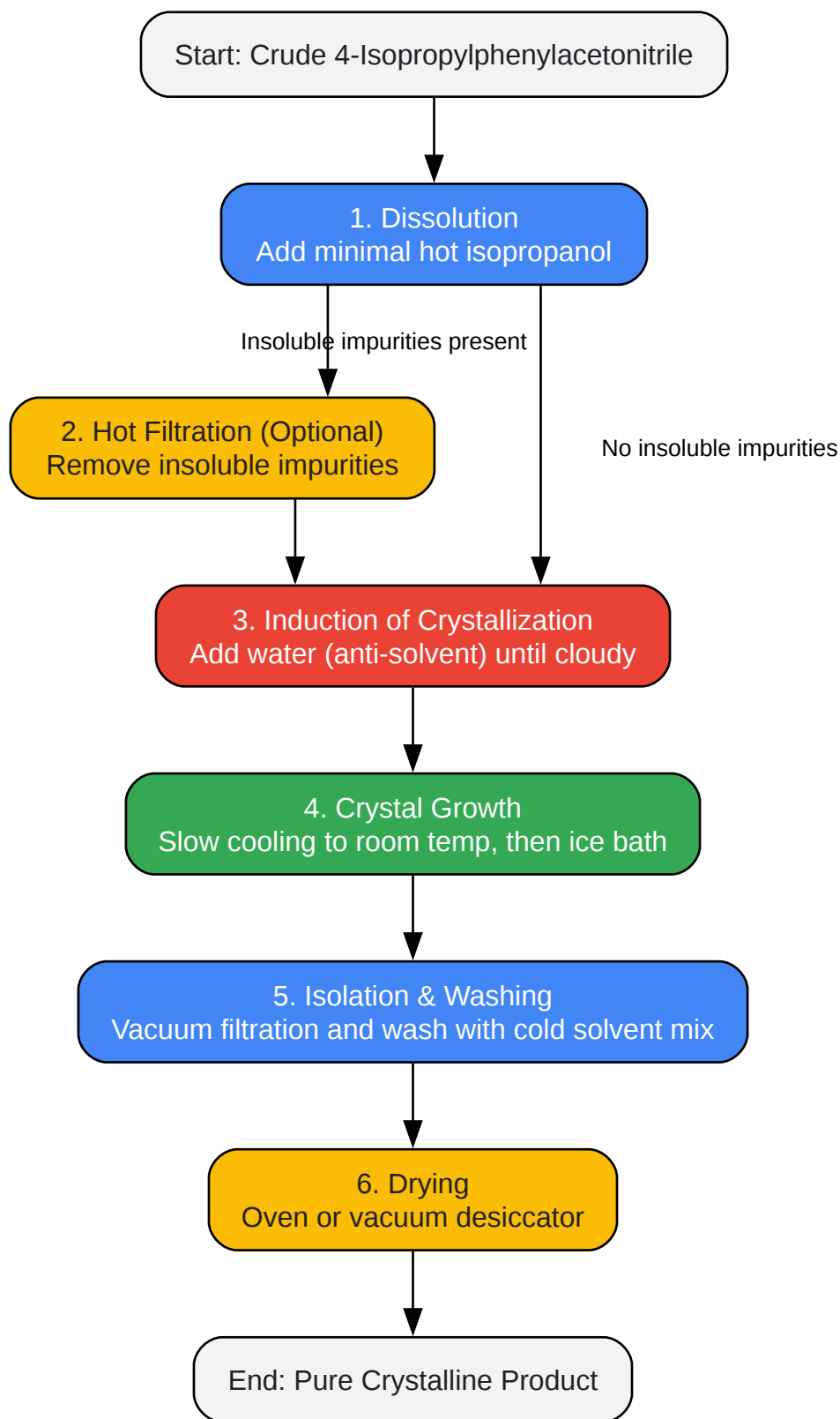
- Dissolution:
 - Place the crude **4-Isopropylphenylacetonitrile** into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
 - Add a minimal amount of isopropanol to the flask.
 - Gently heat the mixture on a hot plate with stirring.
 - Continue to add isopropanol portion-wise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.
- Hot Filtration (Optional):
 - If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

- Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper by rinsing with a small amount of hot isopropanol.
- Quickly filter the hot solution to remove the insoluble impurities.
- Induction of Crystallization:
 - To the clear, hot solution, add deionized water dropwise while continuously stirring.
 - Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is supersaturated and crystallization is imminent.
 - If the solution becomes too cloudy, add a few drops of hot isopropanol until it becomes clear again.
- Crystal Growth:
 - Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
- Isolation and Washing:
 - Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.
 - Wet the filter paper with a small amount of a cold isopropanol-water mixture (in a similar ratio to the final crystallization mixture).
 - Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.
 - Wash the crystals with a small amount of the cold isopropanol-water mixture to remove any residual soluble impurities.

- Drying:
 - Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.
 - Transfer the crystals to a watch glass or a drying dish.
 - Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the crystallization of **4-Isopropylphenylacetonitrile**.



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Caption: Workflow for the crystallization of **4-Isopropylphenylacetone nitrile**.

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References

- 1. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]
- 2. Phenylacetonitrile | C₈H₇N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
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